Dianil Blue 2R Dianil Blue 2R
Brand Name: Vulcanchem
CAS No.: 5442-09-1
VCID: VC3873428
InChI: InChI=1S/C34H26N4O12S3.3Na/c1-17-11-19(7-9-25(17)35-37-27-16-29(52(45,46)47)23-5-3-4-6-24(23)33(27)40)20-8-10-26(18(2)12-20)36-38-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-28(39)31(21)34(32)41;;;/h3-16,39-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3
SMILES: CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Molecular Formula: C34H23N4Na3O12S3
Molecular Weight: 844.7 g/mol

Dianil Blue 2R

CAS No.: 5442-09-1

Cat. No.: VC3873428

Molecular Formula: C34H23N4Na3O12S3

Molecular Weight: 844.7 g/mol

* For research use only. Not for human or veterinary use.

Dianil Blue 2R - 5442-09-1

Specification

CAS No. 5442-09-1
Molecular Formula C34H23N4Na3O12S3
Molecular Weight 844.7 g/mol
IUPAC Name trisodium;4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate
Standard InChI InChI=1S/C34H26N4O12S3.3Na/c1-17-11-19(7-9-25(17)35-37-27-16-29(52(45,46)47)23-5-3-4-6-24(23)33(27)40)20-8-10-26(18(2)12-20)36-38-32-30(53(48,49)50)14-21-13-22(51(42,43)44)15-28(39)31(21)34(32)41;;;/h3-16,39-41H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50);;;/q;3*+1/p-3
Standard InChI Key QGYWSPFTRKORPY-UHFFFAOYSA-K
SMILES CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]
Canonical SMILES CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Dianil Blue 2R, systematically named trisodium 4,5-dihydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate, belongs to the azo dye class. Its structure features two diazenyl groups (-N=N-) linking aromatic moieties, which are functionalized with sulfonate (-SO3_3^-) and hydroxyl (-OH) groups. These substituents enhance water solubility and facilitate binding to cellulose .

Molecular Formula and Weight

The compound’s molecular formula C34H23N4Na3O12S3\text{C}_{34}\text{H}_{23}\text{N}_4\text{Na}_3\text{O}_{12}\text{S}_3 reflects a complex arrangement of 34 carbon, 23 hydrogen, and 4 nitrogen atoms, complemented by three sodium counterions and three sulfonate groups. Its molecular weight of 844.7 g/mol places it among mid-sized direct dyes, balancing solubility and fiber affinity.

Spectroscopic and Structural Data

The Standard InChI key (QGYWSPFTRKORPY-UHFFFAOYSA-K) and SMILES notation (CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]) provide precise descriptors for its stereochemistry. The presence of conjugated π-systems contributes to its intense blue hue, with absorbance maxima typically in the 580–620 nm range.

Synthesis and Industrial Production

While detailed synthetic protocols for Dianil Blue 2R are proprietary, its preparation likely involves diazotization and coupling reactions common to azo dyes. A proposed pathway includes:

  • Diazotization of 4-amino-3-methylbenzenesulfonic acid.

  • Coupling with naphthalene derivatives bearing hydroxyl and sulfonate groups.

  • Purification via salting-out and filtration .

Industrial-scale production emphasizes cost-efficiency, with yields optimized by controlling pH and temperature during coupling. Waste streams rich in sulfonated intermediates necessitate advanced oxidation processes to mitigate environmental harm.

Applications in Textile and Paper Industries

Textile Dyeing

Dianil Blue 2R is predominantly used for dyeing cotton, achieving wash-fastness ratings of 3–4 (ISO scale) due to strong cellulose interactions. Its application involves:

  • Dissolving in water at 60–80°C.

  • Immersing fabric for 30–60 minutes.

  • Rinsing to remove unbound dye .

Comparative studies with Direct Blue 49 (CAS 6426-73-9) reveal that Dianil Blue 2R offers superior brightness but lower alkali resistance, limiting its use in high-pH environments .

Paper Dyeing

In paper manufacturing, Dianil Blue 2R imparts uniform coloration to cellulose fibers. Its affinity for paper is lower than for textiles, requiring 10–15% higher dye concentrations to achieve similar intensity.

Comparative Analysis with Similar Dyes

PropertyDianil Blue 2RDirect Blue 49Reactive Blue 2
CAS No.5442-09-16426-73-912236-82-7
Molecular Weight844.7 g/mol934.73 g/mol817.1 g/mol
Wash Fastness (ISO)3–42–34–5
Primary ApplicationCotton, paperCottonCotton, nylon
Binding MechanismDirectDirectCovalent

Dianil Blue 2R’s moderate fastness and cost-effectiveness position it as a niche alternative to high-performance reactive dyes like Reactive Blue 2 (CAS 12236-82-7), which form covalent bonds but require alkaline conditions .

Future Directions and Research Gaps

Despite its industrial relevance, critical gaps persist in:

  • Toxicokinetics: Metabolism and chronic exposure effects in aquatic organisms.

  • Advanced Treatment: Development of bioaugmentation strategies using azo-reductase-producing bacteria.

  • Alternatives: Exploration of anthraquinone-based dyes to reduce environmental persistence.

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